molecular formula C17H32N2O2 B13576109 Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate

Cat. No.: B13576109
M. Wt: 296.4 g/mol
InChI Key: CPRSIMCDJWYNBJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate is a synthetic organic compound with a wide range of applications in scientific experiments. It is known for its unique chemical structure, which includes a piperidine ring and an azocane moiety, making it a valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., bromine, sodium hydroxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules and as a reagent in organic reactions.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.

    Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Used in the synthesis of biologically active compounds.

    Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Used in drug development and research.

Uniqueness

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate stands out due to its unique azocane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-8-15(9-13-19)14-6-4-10-18-11-5-7-14/h14-15,18H,4-13H2,1-3H3

InChI Key

CPRSIMCDJWYNBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCNCCC2

Origin of Product

United States

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